methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate
Description
Methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core
Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-13-10-18-20(22(27)26(13)12-16-4-3-9-30-16)19(17(11-24)21(25)31-18)14-5-7-15(8-6-14)23(28)29-2/h5-8,10,16,19H,3-4,9,12,25H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIMWMGGCTFLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(=O)OC)C(=O)N1CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate typically involves multi-step organic reactions. One common approach is the condensation of heteroaromatic amino cyano derivatives with diethyl malonate in the presence of a base such as sodium ethoxide (EtONa) . This reaction forms the pyrano[3,2-c]pyridine core, which is then further functionalized to introduce the benzoate ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Key Synthetic Pathways
- Multicomponent Reactions : These reactions combine multiple reactants in a single step to form the desired product, thus improving atom economy and reducing waste.
- Catalyst Utilization : Different catalysts can significantly affect the reaction yield and selectivity. For example, L-proline has been effectively used as a catalyst in similar reactions .
Biological Activities
Methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate exhibits a range of biological activities that make it a candidate for further investigation in pharmacological applications.
Antimicrobial Properties
Research has indicated that compounds with similar structures possess antimicrobial activities against various pathogens. For instance, derivatives of pyrano-pyridine have shown effectiveness against bacteria such as Staphylococcus aureus and Enterobacter aerogenes . The presence of functional groups like amino and cyano enhances their interaction with microbial targets.
Antitumor Activity
Compounds containing pyran and pyridine moieties have been studied for their antitumor properties. The structural features of this compound suggest potential mechanisms of action that could inhibit cancer cell proliferation. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines .
Calcium Channel Modulation
Some derivatives have been identified as potential calcium channel antagonists due to their structural similarity to known calcium channel blockers. This property may contribute to cardiovascular benefits and warrants further investigation .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of several pyran derivatives, including those structurally related to this compound. Results indicated that certain compounds exhibited significant inhibition zones against Staphylococcus aureus, suggesting that modifications in the chemical structure can enhance antibacterial potency .
Case Study 2: Antitumor Efficacy
In vitro studies on pyran derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and modulation of cell cycle progression. Such findings highlight the therapeutic potential of methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-y}benzoate as an antitumor agent .
Mechanism of Action
The mechanism of action of methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the compound’s application. For example, in medicinal chemistry, the compound might bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate can be compared with other similar compounds, such as:
Biological Activity
Methyl 4-{2-amino-3-cyano-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl}benzoate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of various starting materials to form the pyrano-pyridine scaffold. The synthetic route typically involves:
- Formation of the Pyrano Ring : Utilizing a combination of aromatic aldehydes and malononitrile.
- Cyclization : Inducing cyclization via heating or catalytic methods to form the pyrano structure.
- Functionalization : Introduction of amino and cyano groups to enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties, anti-inflammatory effects, and potential as an antimicrobial agent.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Compounds with pyrano[3,2-c]pyridine scaffolds have been shown to inhibit the proliferation of various cancer cell lines. A study reported that derivatives demonstrated IC50 values in the low micromolar range against hepatocellular carcinoma (HCC) cells .
- Mechanism of Action : The mechanism often involves inducing apoptosis and disrupting cell cycle progression. Compounds similar to methyl 4-{...} have been shown to induce G2/M phase arrest and inhibit tubulin polymerization .
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory properties:
- Cytokine Inhibition : Structural analogues demonstrated efficacy in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in tumor-related inflammation .
- Cell-Based Assays : In human peripheral blood mononuclear cells (hPBMCs), certain derivatives showed significant inhibition of cytokine release, indicating potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
Preliminary studies suggest that derivatives may possess antimicrobial activity:
- In vitro Testing : Some pyrano-based compounds have been tested against various bacterial strains with promising results, indicating their potential as new antimicrobial agents .
Case Studies
Several case studies highlight the biological relevance of methyl 4-{...}:
- Case Study 1 : A study evaluated the compound's effect on HCC cell lines (HepG2 and SMMC-7721), reporting significant inhibition of cell growth with an IC50 value around 2.28 µM for HepG2 cells .
- Case Study 2 : Another investigation focused on the anti-inflammatory effects in a model of chronic inflammation where similar compounds reduced cytokine levels significantly compared to controls .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 2.28 | Apoptosis induction |
| Anti-inflammatory | hPBMC | Not specified | Cytokine inhibition |
| Antimicrobial | Various bacterial strains | Not specified | Bacterial growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
